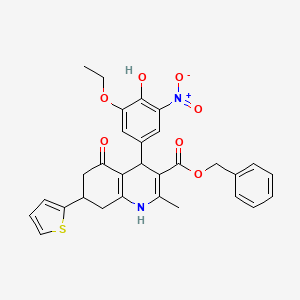![molecular formula C29H31N5O2 B11622814 Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)
Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-{4-ciano-3-metil-1-[4-(4-metilfenil)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo es un compuesto orgánico complejo con la fórmula molecular C29H31N5O2. Es conocido por su estructura única, que incluye un anillo de piperazina, una porción de benzimidazol y un grupo ciano.
Métodos De Preparación
La síntesis del 3-{4-ciano-3-metil-1-[4-(4-metilfenil)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo benzimidazol: Esto se puede lograr condensando o-fenilendiamina con un derivado de ácido carboxílico adecuado.
Introducción del anillo de piperazina: El anillo de piperazina se introduce a través de una reacción de sustitución nucleofílica.
Adición del grupo ciano: El grupo ciano generalmente se introduce a través de una reacción de sustitución nucleofílica utilizando un agente cianurante adecuado.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de catalizadores para acelerar las reacciones.
Análisis De Reacciones Químicas
El 3-{4-ciano-3-metil-1-[4-(4-metilfenil)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que resulta en la formación de aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piperazina o en el grupo ciano, lo que lleva a la formación de varios derivados.
Hidrólisis: El grupo éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o alcoholes.
Aplicaciones Científicas De Investigación
El 3-{4-ciano-3-metil-1-[4-(4-metilfenil)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 3-{4-ciano-3-metil-1-[4-(4-metilfenil)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo implica su interacción con objetivos moleculares específicos. Se sabe que el anillo de piperazina y la porción de benzimidazol interactúan con varias enzimas y receptores, modulando su actividad. El grupo ciano también puede desempeñar un papel en su actividad biológica al interactuar con nucleófilos en el entorno celular. Las vías exactas y los objetivos moleculares aún están bajo investigación.
Comparación Con Compuestos Similares
El 3-{4-ciano-3-metil-1-[4-(4-metilfenil)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo se puede comparar con compuestos similares como:
- 3-{4-ciano-3-metil-1-[4-(2-piridinil)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo
- 3-{4-ciano-3-metil-1-[4-(4-morfolinil)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo
- 3-{4-ciano-3-metil-1-[4-(3-toluidino)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo
Estos compuestos comparten una estructura central similar pero difieren en los sustituyentes unidos al anillo de piperazina. La combinación única de sustituyentes en el 3-{4-ciano-3-metil-1-[4-(4-metilfenil)-1-piperazinil]pirido[1,2-a]benzimidazol-2-il}propanoato de etilo contribuye a sus distintas propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C29H31N5O2 |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
ethyl 3-[4-cyano-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C29H31N5O2/c1-4-36-27(35)14-13-23-21(3)24(19-30)28-31-25-7-5-6-8-26(25)34(28)29(23)33-17-15-32(16-18-33)22-11-9-20(2)10-12-22/h5-12H,4,13-18H2,1-3H3 |
Clave InChI |
CHJXXCUZDPUVSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622743.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)
![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622798.png)
![(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622802.png)
![(2Z)-3-ethyl-2-[(3-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622808.png)
